molecular formula C22H45N7O9 B234860 2-Propanoyl-3-(4-tolyl)tropane CAS No. 152783-29-4

2-Propanoyl-3-(4-tolyl)tropane

Cat. No. B234860
CAS RN: 152783-29-4
M. Wt: 271.4 g/mol
InChI Key: PZEAJTAVRYLBTK-LHHMISFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanoyl-3-(4-tolyl)tropane, commonly known as WF-23, is a tropane derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine concentration in the synapse, which can have a range of effects on the brain and behavior.

Mechanism of Action

WF-23 acts as a potent inhibitor of the dopamine transporter (2-Propanoyl-3-(4-tolyl)tropane), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this compound, WF-23 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and a range of downstream effects on the brain and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of WF-23 are primarily mediated by its inhibition of this compound and subsequent increase in dopamine concentration in the synapse. This increase in dopamine can have a range of effects on the brain, including increased motivation, improved attention, and reduced anxiety. Additionally, WF-23 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of WF-23 as a tool compound for research is its high potency and selectivity for 2-Propanoyl-3-(4-tolyl)tropane inhibition. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of WF-23 is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.

Future Directions

There are several potential future directions for research on WF-23. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of WF-23, particularly with regard to its effects on other neurotransmitter systems. Finally, the development of longer-acting derivatives of WF-23 may be useful for maintaining stable dopamine levels over extended periods of time, which could have important implications for the treatment of Parkinson's disease and other neurological disorders.

Synthesis Methods

The synthesis of WF-23 involves several steps, starting with the condensation of 4-tolylacetonitrile and 3-methoxy-4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride, followed by acylation with propanoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure WF-23.

Scientific Research Applications

WF-23 has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. The compound has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. Additionally, WF-23 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

CAS RN

152783-29-4

Molecular Formula

C22H45N7O9

Molecular Weight

271.4 g/mol

IUPAC Name

1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one

InChI

InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15+,16+,18-/m0/s1

InChI Key

PZEAJTAVRYLBTK-LHHMISFZSA-N

Isomeric SMILES

CCC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC=C(C=C3)C

SMILES

CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C

Canonical SMILES

CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C

synonyms

2-propanoyl-3-(4-toluyl)tropane
2-propanoyl-3-(4-tolyl)tropane
2-PTT
2beta-propanoyl-3beta-(4-tolyl)tropane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.